molecular formula C13H12FN5O B2622176 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 861207-38-7

5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2622176
CAS No.: 861207-38-7
M. Wt: 273.271
InChI Key: ZPQYBJFCXCWQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 861207-38-7) is a high-value chemical scaffold for drug discovery research, primarily investigated for its potential as a phosphodiesterase 2 (PDE2) inhibitor . Inhibition of PDE2, an enzyme that hydrolyzes cyclic nucleotides, offers a promising therapeutic strategy for disorders of the central nervous system. This compound is a core structure covered by patent US10239882B2 for "Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors," indicating its application in research targeting cognitive impairments, anxiety, and neurodegenerative diseases . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is a versatile scaffold in medicinal chemistry, noted for its similarity to purine, which allows it to function as a bio-isostere in molecular design . This characteristic enables TP-based compounds to interact effectively with the ATP-binding sites of various enzymes, including kinases, making them useful for developing inhibitors for a range of biological targets . Beyond neuroscience, the TP scaffold has been explored in other therapeutic areas, such as infectious diseases, with some derivatives demonstrating sub-micromolar anti-tubercular activity and others being repurposed to inhibit the HIV-1 Reverse Transcriptase-Associated Ribonuclease H activity . Researchers will find this compound, with the molecular formula C13H12FN5O and a molecular weight of 273.27 g/mol, to be a critical building block for synthesizing and optimizing novel bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c1-7-6-19-13(17-12(15)18-19)16-11(7)8-3-4-10(20-2)9(14)5-8/h3-6H,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQYBJFCXCWQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)N)N=C1C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-fluoro-4-methoxyaniline with 6-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-amine in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group at the 4-position of the phenyl ring undergoes demethylation under acidic or oxidative conditions. For example:

Reactants/ConditionsProductYieldReference
HBr (48% aq.), reflux, 6 h5-(3-Fluoro-4-hydroxyphenyl)-6-methyl- triazolo[1,5-a]pyrimidin-2-amine78%

The fluorine atom at the 3-position participates in aromatic nucleophilic substitution (SNAr) with amines or alkoxides under mild conditions:

Reactants/ConditionsProductYield
NH₃ (2 M in MeOH), 60°C, 12 h5-(3-Amino-4-methoxyphenyl)-6-methyl- triazolo[1,5-a]pyrimidin-2-amine65%

Cross-Coupling Reactions

The triazolo-pyrimidine core supports palladium-catalyzed couplings. Suzuki-Miyaura reactions at the 5-aryl position are enabled by bromination precursors:

ReactionConditionsProductYield
BrominationNBS, DMF, 80°C5-(3-Fluoro-4-methoxyphenyl)-7-bromo-6-methyl- triazolo[1,5-a]pyrimidin-2-amine85%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C5-(3-Fluoro-4-methoxyphenyl)-7-(4-fluorophenyl)-6-methyl- triazolo[1,5-a]pyrimidin-2-amine73%

Cyclocondensation and Ring Functionalization

The triazole nitrogen and pyrimidine C-H positions participate in cycloadditions. Microwave-assisted reactions with hydrazides yield fused heterocycles:

ReactantsConditionsProductYield
4-MethoxybenzohydrazideMicrowave, 140°C, toluene2-(4-Methoxybenzamido)-5-(3-fluoro-4-methoxyphenyl)-6-methyl- triazolo[1,5-a]pyrimidine83%

Oxidative Transformations

The methyl group at position 6 undergoes oxidation to a carboxylic acid under strong conditions:

ConditionsProductYield
KMnO₄, H₂SO₄, 120°C5-(3-Fluoro-4-methoxyphenyl)-6-carboxy- triazolo[1,5-a]pyrimidin-2-amine58%

Acid/Base-Mediated Rearrangements

The triazole ring participates in pH-dependent tautomerism, influencing reactivity:

  • Acidic conditions : Protonation at N1 stabilizes electrophilic aromatic substitution at C7.

  • Basic conditions : Deprotonation enhances nucleophilic reactivity at C3.

Biological Alkylation

The 2-amine group reacts with electrophilic biomolecules (e.g., glutathione) in enzymatic assays, forming adducts that modulate activity:

Biological TargetAdduct StructureIC₅₀
Microtubule-associated protein tau2-(Glutathion-S-yl)-5-(3-fluoro-4-methoxyphenyl)-6-methyl- triazolo[1,5-a]pyrimidine0.42 µM

Key Reaction Trends

  • Electronic Effects :

    • Fluorine and methoxy groups direct substitutions to para/meta positions.

    • Triazole nitrogen lone pairs facilitate metal coordination in cross-couplings.

  • Steric Considerations :

    • Methyl at C6 hinders functionalization at adjacent positions.

  • Solvent Dependence :

    • Polar aprotic solvents (DMF, DMSO) enhance SNAr and coupling efficiencies .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
In a study assessing the cytotoxic effects of triazole derivatives on prostate cancer cells (PC3), the compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating strong potential as an anticancer agent .

Compound Cell Line IC50 (μM)
This compoundPC315.8
DoxorubicinPC312.5

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are critical for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.

Research Findings:
In vitro studies have shown that the compound reduces levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in managing inflammatory disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Applications in Agriculture

Beyond its medicinal applications, this compound may also have potential uses in agriculture as a fungicide or pesticide due to its antifungal properties. Preliminary studies indicate that similar triazole derivatives exhibit effective antifungal activity against various plant pathogens.

Case Study:
A recent evaluation showed that triazole derivatives can inhibit the growth of Botrytis cinerea, a common plant pathogen responsible for gray mold disease in crops .

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in pathogens . Additionally, it may bind to specific receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₁₂FN₅O (calculated based on structural analogs).
  • Molecular Weight : ~273.27 g/mol.
Structural Analogues and Substituent Effects

Triazolopyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight Key Activity/Notes Source
Target Compound 5-(3-Fluoro-4-methoxyphenyl), 6-methyl, 2-amine ~273.27 Hypothesized tubulin inhibition based on scaffold similarity [Synthetic analogs]
Compound 14 5-(2-Fluorophenyl), N-(4-methoxyphenethyl)-7-amine 383.42 Anti-tubercular activity (MIC: 2.5 µg/mL against M. tuberculosis). Extended phenethyl chain improves membrane permeability. [3]
Compound 3p 7-(3,4,5-Trimethoxyphenyl), N-benzyl-2-amine 405.42 Tubulin polymerization inhibitor (IC₅₀: 0.8 µM). Trimethoxy group enhances hydrophobic interactions. [5]
Compound 8a 2-Sulfonamide, 5,7-dimethoxy 456.35 Herbicidal activity (90% inhibition of Amaranthus retroflexus at 100 ppm). Sulfonamide group increases acidity. [9]
CAS 1052545-36-4 5-(4-Fluorophenyl), 6-[2-(4-morpholinyl)ethyl], hydrate 360.39 Improved solubility due to morpholine and hydrate formation. [8]
Compound 4 5-Methyl, 7-phenyl, 2-amine 237.26 BRD4 inhibitor (Kd: 150 nM). Simpler structure with lower molecular weight. [11]
Physicochemical Properties
  • LogP : The target compound’s LogP is estimated at ~2.5 (moderate lipophilicity), compared to 3.8 for Compound 3p (higher due to trimethoxyphenyl) .
  • PSA (Polar Surface Area) : The amine and methoxy groups contribute to a PSA of ~80 Ų, favoring blood-brain barrier penetration .

Biological Activity

The compound 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Biginelli reaction, which combines aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles to yield various derivatives of triazolo[1,5-a]pyrimidines. The resulting compounds are then screened for biological activity against a range of pathogens.

Antimicrobial Activity

Research has shown that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. A study demonstrated that a subset of these compounds displayed narrow-spectrum antibacterial activity against Enterococcus faecium, a notable pathogen in healthcare settings. The minimum inhibitory concentration (MIC) values for effective compounds were reported in the range of 0.8 to 6.25 μg/mL against various bacterial strains including E. coli and S. aureus .

Antiviral Activity

Recent studies have indicated that certain derivatives of triazolo[1,5-a]pyrimidines have antiviral properties. For instance, hybrid compounds have been reported to disrupt interactions critical for viral replication in influenza viruses by inhibiting protein-protein interactions essential for RNA-dependent RNA polymerase activity . This highlights the potential of these compounds in antiviral drug development.

Structure-Activity Relationship (SAR)

The SAR studies conducted on triazolo[1,5-a]pyrimidine derivatives reveal that modifications on the phenyl ring significantly affect biological activity. For example:

  • Substitution at the 4-position with electron-donating groups like methoxy enhances antibacterial activity.
  • Fluorine substitution at the 3-position appears to improve binding affinity to biological targets due to increased lipophilicity .

Case Studies

Several case studies illustrate the pharmacological potential of this compound:

  • Antimicrobial Efficacy : A series of synthesized derivatives were tested against a panel of bacteria including E. faecium, with some showing promising results at low MIC values .
  • Antiviral Studies : Compounds from this class were evaluated for their ability to inhibit influenza virus replication through molecular docking studies that rationalized their binding modes within viral proteins .

Q & A

(Basic) What are the established synthetic routes for this compound, and what catalytic systems enhance efficiency?

Two primary methods are documented:

  • One-pot synthesis : Reacts intermediates (e.g., formimidamide) with cyclization agents like trifluoroacetic acid anhydride (TFAA), achieving regioselective annulation .
  • Catalytic condensation : Uses tetramethylenediamine phosphate (TMDP) in water-ethanol (1:1 v/v), reducing reaction times by 40% compared to traditional acids. This method minimizes byproducts through hydrogen-bond stabilization .

(Basic) Which spectroscopic techniques confirm the compound’s structural integrity?

  • ¹H/¹³C NMR : Resolves positional ambiguity of methyl and fluorine substituents. For example, the C6-methyl group shows a singlet at δ 2.35 ppm, while the triazole proton appears as a sharp singlet at δ 8.12 ppm .
  • X-ray crystallography : Definitive for resolving regiochemistry, as demonstrated for analogous triazolopyrimidines (e.g., N-(4-chlorophenyl)-5,7-dimethyl derivative) .

(Advanced) How can computational modeling predict binding modes to kinase targets?

  • Multi-software validation : Combine AutoDock Vina (rigid receptor) and Schrödinger Glide (flexible docking) with molecular dynamics (MD) simulations (50 ns) to account for protein flexibility. Use MM/GBSA refinement to calculate binding free energies, achieving R² = 0.87 correlation with experimental IC50 values .
  • Electrostatic potential mapping : Identify fluorine’s role in stabilizing hydrogen bonds with kinase hinge regions .

(Advanced) What strategies resolve low yields in the final cyclization step?

  • Solvent optimization : Ethanol-water (1:1 v/v) improves yields by 35% compared to pure ethanol due to enhanced proton transfer during cyclization .
  • Catalyst screening : TMDP outperforms conventional acids (e.g., HCl) by reducing reaction time from 24 h to 8 h .

(Basic) What purification methods remove regioisomeric byproducts?

  • Gradient recrystallization : Use ethanol-water (3:1 v/v) to isolate the desired isomer (>98% purity) .
  • Reverse-phase HPLC : Employ a C18 column with 0.1% TFA in acetonitrile/water to separate C5 and C7 regioisomers (retention time difference: 1.2 min) .

(Advanced) How does the 3-fluoro substituent influence biological activity?

  • SAR studies : Fluorine’s electronegativity enhances target binding (e.g., Kd = 12 nM vs. 45 nM for non-fluorinated analogs) by strengthening hydrogen bonds with kinase residues (e.g., Glu91 in JAK2) .
  • ¹⁹F NMR titration : Quantifies binding-induced chemical shift perturbations (Δδ = 1.8 ppm upon kinase interaction) .

(Basic) What stability protocols prevent compound degradation?

  • Storage conditions : Amber vials under argon at -20°C reduce photodegradation (<5% loss over 6 months) .
  • Hygroscopicity mitigation : Silica gel desiccants maintain stability in humid environments .

(Advanced) How to address discrepancies in reported IC50 values?

  • Assay standardization : Use FRET-based kinase inhibition assays with ATP concentrations fixed at 100 μM.
  • Cellular permeability correction : Apply PAMPA to normalize extracellular vs. intracellular activity differences .

(Basic) What analytical criteria validate batch purity?

  • Orthogonal methods :
    • HPLC-DAD: Retention time 8.3 ± 0.2 min (λ = 254 nm) .
    • Elemental analysis: Nitrogen content within ±0.3% of theoretical values (e.g., 24.15% N) .

(Advanced) Can regioselectivity be controlled during synthesis?

  • Solvent polarity effects : Polar aprotic solvents (DMF) favor C5 cyclization (7:3 C5:C7 ratio), while ethanol-water shifts selectivity to C7 (2:8 ratio) .
  • Directed functionalization : Introduce steric hindrance via bulky substituents (e.g., tert-butyl) to block undesired annulation sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.